Butan-2-yl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate -

Butan-2-yl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Catalog Number: EVT-4730848
CAS Number:
Molecular Formula: C17H20ClNO3
Molecular Weight: 321.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the provided papers do not detail the specific synthesis of sec-butyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, they do offer insights into the synthesis of related dihydropyridine derivatives. One paper [] describes a microwave-assisted synthesis of alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates and 4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones. This method employs alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates as starting materials, suggesting that a similar approach could be adapted for the synthesis of the compound . The microwave-assisted method is presented as an eco-friendly alternative to traditional heating methods, offering benefits such as reduced solvent use, simplified work-up procedures, and higher yields [].

Physical and Chemical Properties Analysis

Another study [] focuses on the synthesis and characterization of NESS 0327, a selective antagonist of the CB1 cannabinoid receptor []. This compound demonstrates high binding affinity for the CB1 receptor and antagonizes the antinociceptive effects of cannabinoid agonists in animal models. This research highlights the potential of dihydropyridine derivatives in developing novel therapeutic agents for conditions related to the endocannabinoid system, such as pain, addiction, and appetite disorders.

Alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates

  • Compound Description: This class of dihydropyridine derivatives serves as valuable intermediates in synthesizing various biologically active compounds. []

4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones

  • Compound Description: These fused dihydropyridine derivatives are significant due to their potential biological activity and use in drug discovery. []

Alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates

  • Compound Description: This compound class acts as a precursor in the synthesis of alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates and 4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones. These reactions utilize microwave irradiation, contributing to a more environmentally friendly approach compared to traditional heating methods. []
  • Compound Description: ATI22-107 is a novel dual pharmacophore compound designed to act as both a cardiac phosphodiesterase (PDE-III) inhibitor and an L-type calcium channel (LTCC) inhibitor. This dual action aims to provide inotropic effects while minimizing adverse effects like arrhythmias associated with calcium overload. Research on feline ventricular myocytes and trabeculae showed ATI22-107 induced smaller increases in diastolic calcium levels compared to the pure PDE-III inhibitor enoximone, suggesting potential for a favorable inotropic profile with reduced detrimental effects. []

Properties

Product Name

Butan-2-yl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

IUPAC Name

butan-2-yl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

InChI

InChI=1S/C17H20ClNO3/c1-4-10(2)22-17(21)16-11(3)19-15(20)9-14(16)12-5-7-13(18)8-6-12/h5-8,10,14H,4,9H2,1-3H3,(H,19,20)

InChI Key

PLGRSARZIHYDFI-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)Cl)C

Canonical SMILES

CCC(C)OC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.